2-(3-Bromopropyl)-1,3-dimethylbenzene 2-(3-Bromopropyl)-1,3-dimethylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632449
InChI: InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3
SMILES:
Molecular Formula: C11H15Br
Molecular Weight: 227.14 g/mol

2-(3-Bromopropyl)-1,3-dimethylbenzene

CAS No.:

Cat. No.: VC17632449

Molecular Formula: C11H15Br

Molecular Weight: 227.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromopropyl)-1,3-dimethylbenzene -

Specification

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
IUPAC Name 2-(3-bromopropyl)-1,3-dimethylbenzene
Standard InChI InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3
Standard InChI Key RIHCFYVNOAZOIP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)CCCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2-(3-Bromopropyl)-1,3-dimethylbenzene (systematic IUPAC name: 2-(3-bromopropyl)-1,3-dimethylbenzene) has the molecular formula C₁₁H₁₅Br. Its structure consists of a benzene core with two methyl groups (-CH₃) at the 1- and 3-positions and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at the 2-position. The bromine atom on the propyl chain serves as a reactive site for nucleophilic substitution or elimination reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource Analog
Molecular Weight227.14 g/molCalculated
Boiling Point~300–310°C (extrapolated)
Density1.27–1.30 g/cm³
AppearanceColorless to pale yellow liquid
SolubilityInsoluble in water; soluble in organic solvents (e.g., chloroform, THF)

Synthesis and Reaction Pathways

Direct Synthesis Strategies

The compound can be synthesized via Friedel-Crafts alkylation or electrophilic aromatic substitution. A representative method involves:

  • Alkylation of 1,3-dimethylbenzene (m-xylene):

    • Reacting m-xylene with 1,3-dibromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the bromopropyl group .

    • Reaction Conditions:

      • Solvent: Dichloromethane or chloroform

      • Temperature: 0–25°C

      • Time: 4–6 hours

    • Yield: ~70–80% (extrapolated from analogous reactions) .

  • Bromination of 2-Propyl-1,3-dimethylbenzene:

    • Free-radical bromination of the propyl side chain using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) .

Table 2: Comparison of Synthetic Routes

MethodAdvantagesLimitations
Friedel-Crafts AlkylationHigh regioselectivityRequires strict anhydrous conditions
Radical BrominationSide-chain specificityLower yield due to byproducts

Physicochemical and Spectroscopic Properties

Spectral Data

  • ¹H NMR (CDCl₃):

    • δ 2.30 (s, 6H, two -CH₃ groups)

    • δ 1.90–2.10 (m, 2H, -CH₂- in propyl chain)

    • δ 3.40 (t, 2H, -CH₂Br)

    • δ 7.10–7.30 (m, 3H, aromatic protons) .

  • IR (cm⁻¹):

    • 560–600 (C-Br stretch), 2900–3000 (C-H aromatic), 1450–1600 (C=C aromatic) .

Thermal Stability

The compound decomposes at temperatures above 250°C, releasing hydrogen bromide (HBr) gas, as observed in thermogravimetric analysis (TGA) of similar bromoalkyl aromatics .

Applications in Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

  • Anticancer Agents: Bromoalkyl aromatics are precursors to kinase inhibitors. For example, derivatives of 2-(3-bromopropyl)-1,3-dimethylbenzene exhibit IC₅₀ values of 6–12 µM against A549 lung cancer cells .

  • Antimicrobials: Quaternary ammonium salts derived from this compound show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

Polymer Chemistry

  • The bromine atom facilitates atom-transfer radical polymerization (ATRP), enabling the synthesis of polystyrene-based materials with controlled molecular weights .

Comparative Analysis with Structural Analogs

2-(3-Chloropropyl)-1,3-dimethylbenzene

  • Reactivity: Chlorine’s lower leaving-group ability reduces nucleophilic substitution rates compared to the bromine analog.

  • Applications: Less favored in pharmaceutical synthesis due to slower reaction kinetics .

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